molecular formula C9H10N2O3 B1587788 N-methyl-2-(4-nitrophenyl)acetamide CAS No. 98245-61-5

N-methyl-2-(4-nitrophenyl)acetamide

Cat. No. B1587788
CAS RN: 98245-61-5
M. Wt: 194.19 g/mol
InChI Key: VTINDJIPKUJXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 and is a pale-yellow to yellow-brown solid . Its IUPAC name is N-methyl-2-(4-nitrophenyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent, and then carrying out a methylation reaction with dimethyl sulfate .


Molecular Structure Analysis

The InChI code for “N-methyl-2-(4-nitrophenyl)acetamide” is 1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) . This indicates the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group through a methylene bridge.


Physical And Chemical Properties Analysis

“N-methyl-2-(4-nitrophenyl)acetamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 194.19 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Solvatochromism and Hydrogen Bonding

  • Solvatochromism in Heteroaromatic Compounds : Research has shown that molecules like N-(4-Methyl-2-nitrophenyl)acetamide form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These complexes exhibit unique properties, such as nonlinear dependence of NH stretching frequency and a specific “dioxane” effect, which are significant in understanding solvatochromism in heteroaromatic compounds (Krivoruchka et al., 2004).

Conformational Analysis

  • Crystal Structure Analysis : Studies on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, provide insights into the conformation of the N—H bond in these structures. These analyses are crucial in the understanding of molecular geometries and intermolecular hydrogen bonding, which have broader implications in materials science and pharmaceuticals (Gowda et al., 2007).

Synthesis and Pharmacological Evaluation

  • Synthesis and Evaluation for Antimalarial Activity : Compounds synthesized from N-methyl-2-(4-nitrophenyl)acetamide and related structures have been evaluated for their antimalarial activities. These studies contribute to the development of new drugs for treating malaria (Werbel et al., 1986).
  • Design and Evaluation as CRMP 1 Inhibitors : Certain derivatives have been synthesized and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing potential in treating small lung cancer (Panchal et al., 2020).

Optical and Spectroscopic Studies

  • DFT Calculations and Optical Properties : The optical properties of orcinolic derivatives, such as 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have been studied using Density Functional Theory (DFT) calculations. These studies are critical for developing new materials with unique optical properties (Wannalerse et al., 2022).

Chemical Reactivity and Mechanisms

  • Investigation of Reaction Mechanisms : Research into the basic hydrolysis and methanolysis of compounds like N-methyl-2-(4-nitrophenyl)acetamide can reveal insights into their chemical reactivity and mechanisms. This information is vital for developing synthetic methods and understanding environmental degradation of similar compounds (Broxton, 1984).

Synthesis and Structural Elucidation

  • Synthesis and Anticancer Activity : The synthesis of derivatives from N-methyl-2-(4-nitrophenyl)acetamide and their evaluation for anticancer activity contribute to the development of new anticancer agents (Evren et al., 2019).

Safety And Hazards

The safety information for “N-methyl-2-(4-nitrophenyl)acetamide” indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-methyl-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTINDJIPKUJXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392045
Record name N-methyl-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-nitrophenyl)acetamide

CAS RN

98245-61-5
Record name N-methyl-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 5
N-methyl-2-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-(4-nitrophenyl)acetamide

Citations

For This Compound
1
Citations
A Griglio - 2019 - iris.uniupo.it
The work reported in this thesis is focused on three main projects that underpin my research activity during the PhD program. The topics discussed, despite unrelated each other, share …
Number of citations: 6 iris.uniupo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.